(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
Description
Historical Context and Discovery
(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its development paralleled advances in asymmetric catalysis and chiral resolution techniques, driven by the demand for enantiomerically pure antihistamines. The compound gained prominence in the 1990s as a precursor to levocetirizine, the (R)-enantiomer of cetirizine, which required efficient resolution of racemic mixtures. Early synthetic routes focused on classical resolution methods using tartaric acid derivatives, but industrial-scale production later adopted catalytic asymmetric reduction strategies to improve yield and enantiomeric excess.
Nomenclature and Structural Classification
IUPAC Name
The systematic name This compound reflects its stereochemistry and functional groups:
- S-configuration : Indicates absolute stereometry at the chiral center.
- 4-Chlorophenyl : A benzene ring substituted with chlorine at the para position.
- Phenyl : A second benzene ring.
- Methanamine : Primary amine group attached to the central carbon.
- Hydrochloride : Salt form via protonation of the amine.
Synonyms and Registry Identifiers
| Property | Value |
|---|---|
| CAS Number | 451503-28-9 |
| PubChem CID | 50999286 |
| Molecular Formula | C₁₃H₁₃Cl₂N |
| Molecular Weight | 254.15 g/mol |
Structural Classification :
Stereochemical Significance and Chiral Resolution
The compound’s chirality arises from the tetrahedral geometry at the methanamine carbon. Key aspects include:
Enantiomeric Pair
Resolution Methods
Industrial processes prioritize salt formation due to scalability, achieving >98% enantiomeric excess.
Chemical Classification and Functional Group Analysis
Functional Groups
Chemical Classification
Reactivity Profile
- Amine protonation : The hydrochloride salt (pKa ~9.5) dissociates in aqueous media, releasing the free amine.
- Nucleophilic reactions : Amine group reacts with acyl chlorides or ketones to form amides or Schiff bases.
- Aromatic reactivity : Chlorophenyl ring resists electrophilic attack compared to unsubstituted phenyl.
Properties
IUPAC Name |
(S)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679458 | |
| Record name | (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451503-28-9 | |
| Record name | (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as (S)-4-chlorophenyl-phenylmethanamine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H12ClN and features a chiral center, which contributes to its biological activity. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Studies have reported moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which may be beneficial in treating conditions like Alzheimer's disease .
- Antitumor Properties : Preliminary studies suggest that this compound may possess anticancer activity, although further research is needed to elucidate its mechanisms .
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Receptor Binding : The compound's structure allows it to bind effectively to specific receptors and enzymes. The chlorophenyl moiety enhances lipophilicity, facilitating membrane penetration and receptor interaction .
- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on proteins, influencing enzyme activity and receptor function .
Case Studies and Research Findings
Comparative Analysis
Compared to other similar compounds, this compound exhibits unique pharmacological profiles. Its structural components contribute to enhanced activity against certain biological targets:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12ClN
- Molecular Weight : 217.69 g/mol
- CAS Number : 451503-29-0
- IUPAC Name : (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
Chemistry
This compound serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules and pharmaceuticals. It is particularly useful in synthesizing compounds with specific stereochemical configurations, which can significantly influence biological activity.
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate to create various organic compounds. |
| Chiral Resolution | Helps in the separation of enantiomers in racemic mixtures. |
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural similarity to neurotransmitters makes it a candidate for investigating its effects on receptor binding and enzyme inhibition.
| Biological Activity | Description |
|---|---|
| Neurotransmitter Interaction | May modulate glutamatergic pathways involved in pain perception and mood regulation. |
| Enzyme Inhibition | Exhibits inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases. |
Medicine
The compound has been investigated for its anesthetic and analgesic properties . Preliminary studies indicate that it may serve as an effective pain management agent with fewer side effects compared to traditional anesthetics.
| Medical Application | Findings |
|---|---|
| Pain Management | Clinical trials show significant reductions in pain scores without notable adverse effects. |
| Antimicrobial Activity | Derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. |
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and specialty materials.
| Industrial Use | Description |
|---|---|
| Fine Chemicals Production | Employed in synthesizing polymers and advanced materials with specific properties. |
| Specialty Materials | Used to develop materials tailored for specific industrial applications. |
Case Study 1: Pain Management Efficacy
A clinical trial explored the efficacy of this compound as an adjunct therapy for chronic pain patients. Results indicated:
- Pain Reduction : Participants reported significant reductions in pain scores.
- Safety Profile : Minimal adverse effects were observed, supporting its use as a viable analgesic option.
Case Study 2: Antimicrobial Efficacy
Laboratory tests evaluated the antimicrobial properties of synthesized derivatives of this compound:
- Bacterial Strains Tested : Included Salmonella typhi and Bacillus subtilis.
- Results : Modifications to the phenyl groups enhanced antibacterial activity, providing insights for future drug development targeting resistant bacterial strains.
Summary Table of Biological Activities
| Biological Activity | Mechanism/Effect |
|---|---|
| Analgesic Properties | Reduces pain perception through modulation of neurotransmitter systems. |
| Antimicrobial Activity | Exhibits moderate activity against various bacterial strains due to structural features. |
| Enzyme Inhibition | Inhibits acetylcholinesterase and butyrylcholinesterase, relevant for neurodegenerative disease treatment. |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Impact of Substituents on Properties
Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) in the target compound reduces electron density at the amine, lowering basicity compared to the 4-methoxyphenyl analog (electron-donating) .
Steric and Stereochemical Effects :
- The biphenyl system in [4-(4-Chlorophenyl)phenyl]methylamine introduces steric hindrance, which may limit binding to flat receptor sites compared to the target compound .
- The (S)-enantiomer in the target compound is pharmacologically active, whereas the (R)-form (e.g., in ) may exhibit reduced efficacy or off-target effects .
Preparation Methods
Asymmetric Biocatalytic Reduction of (4-Chlorophenyl)(phenyl)methanone
One of the most efficient and environmentally friendly methods for preparing the (S)-enantiomer of (4-chlorophenyl)(phenyl)methanamine hydrochloride involves the biocatalytic asymmetric reduction of the corresponding ketone, (4-chlorophenyl)(phenyl)methanone.
- Biocatalyst: Lactobacillus paracasei BD101 has been demonstrated to catalyze the reduction with high stereoselectivity.
- Optimization Parameters: Using a rotatable composite design-based optimization strategy, the optimal conditions were determined as pH 5.85, temperature 37°C, incubation time 71 hours, and agitation speed 120 rpm.
- Outcomes: Under these conditions, the conversion rate reached >99%, enantiomeric excess (ee) was >99%, and isolated yield was 97%. The process was scalable to a high-gram scale with 15.166 g substrate fully converted to 14.85 g product.
- Advantages: This method is economical, effective, and environmentally friendly, avoiding harsh chemicals and providing excellent stereoselectivity.
| Parameter | Optimized Value | Outcome |
|---|---|---|
| pH | 5.85 | - |
| Temperature (°C) | 37 | - |
| Incubation Time (h) | 71 | - |
| Agitation Speed (rpm) | 120 | - |
| Conversion (%) | - | >99 |
| Enantiomeric Excess (%) | - | >99 |
| Isolated Yield (%) | - | 97 |
Chemical Synthesis via Chiral Resolution
Another classical approach involves the chemical synthesis of racemic (4-chlorophenyl)(phenyl)methanamine followed by resolution to isolate the (S)-enantiomer.
- Resolution Agent: Optical resolution is typically achieved using tartaric acid derivatives to form diastereomeric salts.
- Yield and Purity Issues: The resolution step often suffers from low yields (~12.7%) and insufficient optical purity (<95%), limiting the overall efficiency.
- Industrial Relevance: Despite the drawbacks, this method has been used industrially due to the availability of racemic starting materials and established protocols.
Palladium-Catalyzed Amination for Derivative Synthesis
For derivatives such as (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, the preparation involves:
- Starting Material: (S)-1-((4-chlorophenyl)(phenyl)methyl)amine.
- Reaction: Palladium-catalyzed amination with piperazine under controlled conditions using bases like potassium carbonate and solvents such as dimethylformamide.
- Industrial Scale: Continuous flow reactors and recombinant biocatalysts (e.g., Escherichia coli) have been explored for greener and scalable synthesis.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield / Purity | Advantages | Limitations |
|---|---|---|---|---|
| Biocatalytic asymmetric reduction | Uses Lactobacillus paracasei BD101; optimized via rotatable composite design | Yield 97%, ee >99% | High stereoselectivity, green chemistry | Longer reaction time (71 h) |
| Chemical resolution of racemate | Resolution with tartaric acid salts | Yield ~12.7%, purity <95% | Established industrial method | Low yield, optical purity issues |
| Palladium-catalyzed amination | Catalytic amination with piperazine | High yield (industrial scale) | Scalable, controllable | Requires expensive catalysts |
| Oxidation-reduction (related compounds) | Two-step oxidation and reduction | High yield, low cost | Simple, cost-effective | Not directly for target amine |
Research Findings and Notes
- The biocatalytic method represents a breakthrough in producing enantiopure (S)-(4-chlorophenyl)(phenyl)methanamine hydrochloride with excellent yield and purity, suitable for pharmaceutical applications.
- Chemical resolution remains a fallback method but is limited by low efficiency.
- Advances in catalytic amination and continuous flow technologies are promising for industrial-scale production.
- The oxidation-reduction approach in related compounds suggests potential pathways for novel synthetic strategies.
Q & A
Basic Question: What are the optimal synthetic routes for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. Key steps include:
- Reductive Amination : Reacting 4-chlorobenzaldehyde with phenylmethylamine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen/palladium) under inert atmosphere to prevent oxidation .
- Solvent Optimization : Polar aprotic solvents like acetonitrile or dichloromethane improve reaction efficiency. Temperature control (0–25°C) minimizes side reactions .
- Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel) enhances purity. Yield optimization (60–85%) depends on stoichiometric ratios and catalyst loading .
Basic Question: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the stereochemistry and aromatic substitution patterns. For example, the chiral (S)-configuration is validated via NOE correlations or chiral shift reagents .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C-Cl bond length ~1.74 Å, typical for aryl chlorides) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%). Mobile phases often use acetonitrile/ammonium acetate buffers .
Advanced Question: How does the stereochemistry of this compound influence its interaction with neurotransmitter systems?
Answer:
The (S)-enantiomer exhibits higher binding affinity for serotonin (5-HT) and dopamine (D) receptors compared to the (R)-form, as shown in radioligand binding assays (IC = 12 nM vs. 45 nM for 5-HT) .
- Mechanistic Insight : The chiral center’s spatial orientation facilitates hydrogen bonding with Asp155 in the 5-HT receptor’s binding pocket, confirmed via molecular docking simulations .
- Functional Assays : In vitro cAMP assays demonstrate that the (S)-enantiomer acts as a partial agonist, while the (R)-form shows antagonistic activity .
Advanced Question: What strategies can resolve contradictory data regarding the biological activity of structural analogs of this compound?
Answer:
- Comparative SAR Studies : Analyze analogs with substituent variations (e.g., 4-Fluoro vs. 4-Chloro). For example, 4-Fluoro analogs show enhanced metabolic stability (t = 8.2 h vs. 3.5 h for 4-Chloro) due to reduced CYP450 oxidation .
- Dose-Response Curves : Re-evaluate activity across multiple concentrations to identify non-linear effects (e.g., bell-shaped curves in GPCR assays) .
- Orthogonal Assays : Combine radiolabeled binding (e.g., H-ketanserin for 5-HT) with functional assays (calcium flux) to confirm target engagement .
Methodological Question: In designing pharmacokinetic studies for this compound, what parameters should be prioritized to assess its therapeutic potential?
Answer:
- ADME Profiling :
- Absorption : LogP (~2.8) and Caco-2 permeability assays predict moderate blood-brain barrier penetration .
- Metabolism : Liver microsome studies identify major metabolites (e.g., N-demethylation via CYP3A4) .
- In Vivo Half-Life : Rodent studies show t = 4.3 h, requiring QD dosing for sustained efficacy .
- Toxicity Screening : Ames test (mutagenicity) and hERG inhibition assays (IC > 10 µM) ensure safety .
Advanced Question: How can structural modifications to the chlorophenyl or phenyl groups enhance target selectivity?
Answer:
-
Electron-Withdrawing Groups : Introducing a trifluoromethyl group at the 3-position increases 5-HT/D selectivity (10-fold) by altering electron density in the aromatic ring .
-
Steric Bulking : Adding a cyclopropyl moiety (as in ) reduces off-target binding to α-adrenergic receptors by 50% .
-
Comparative Data :
Substituent Target Affinity (Ki, nM) Selectivity Ratio (5-HT/D) 4-Cl 12 ± 1.5 1.2 3-CF 8 ± 0.9 3.5
Methodological Question: What experimental approaches validate the enantiomeric purity of this compound?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (R = 6.2 min for (S), 7.8 min for (R)) .
- Optical Rotation : Specific rotation = +34.5° (c = 1, MeOH) confirms enantiomeric excess (>99% ee) .
- Circular Dichroism (CD) : Peaks at 220 nm (positive) and 260 nm (negative) correlate with (S)-configuration .
Advanced Question: How do contradictory results in receptor binding assays between in vitro and in vivo studies arise, and how can they be addressed?
Answer:
- Plasma Protein Binding : High binding (>95%) reduces free drug concentration in vivo, masking in vitro potency. Use equilibrium dialysis to measure unbound fraction .
- Metabolite Interference : Active metabolites (e.g., N-oxide derivatives) may contribute to in vivo effects. LC-MS/MS quantifies metabolite levels .
- Species Differences : Rat 5-HT receptors have 85% homology to humans; use transgenic models to improve translatability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
